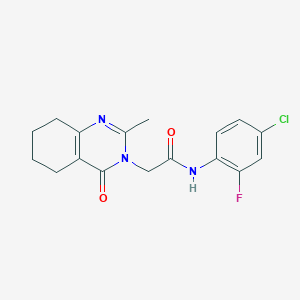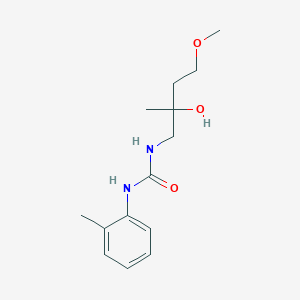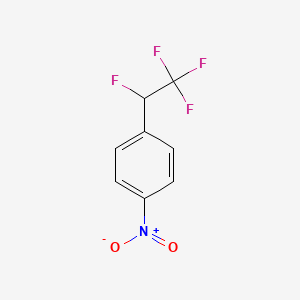![molecular formula C18H25Cl2NO B2591734 Clorhidrato de 2-({[(Adamantan-1-il)metil]amino}metil)-4-clorofenol CAS No. 1049784-24-8](/img/structure/B2591734.png)
Clorhidrato de 2-({[(Adamantan-1-il)metil]amino}metil)-4-clorofenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[(Adamantan-1-yl)methyl]amino}methyl)-4-chlorophenol hydrochloride is a synthetic compound that features a unique adamantane structure. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity. The compound’s structure includes a phenol group, a chlorinated aromatic ring, and an adamantane moiety, making it a versatile molecule in various chemical and biological applications.
Aplicaciones Científicas De Investigación
2-({[(Adamantan-1-yl)methyl]amino}methyl)-4-chlorophenol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of advanced materials due to its stable adamantane structure.
Safety and Hazards
The safety and hazards of adamantane derivatives can vary. For example, methyl 2-(adamantan-1-yl)-2-aminoacetate hydrochloride has hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Direcciones Futuras
Adamantane derivatives have found practical application as drugs, polymeric materials, and thermally stable lubricants . The field of chemistry dedicated to the synthesis and properties of polyhedral organic compounds was launched by the discovery of adamantane in petroleum in 1933 . The recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds suggest promising future directions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Adamantan-1-yl)methyl]amino}methyl)-4-chlorophenol hydrochloride typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethylformamide and catalysts such as copper(II) acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization from acetonitrile are employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-({[(Adamantan-1-yl)methyl]amino}methyl)-4-chlorophenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group yields quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with sigma receptors. Sigma receptors modulate various proteins, including ion channels and neurotransmitter receptors. The adamantane moiety enhances the compound’s stability and binding affinity to these receptors, leading to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Adamantanamine: Another adamantane derivative with similar stability but different functional groups.
4-Chlorophenol: Shares the chlorinated aromatic ring but lacks the adamantane structure.
Adamantane: The parent hydrocarbon, known for its rigidity and stability.
Uniqueness
2-({[(Adamantan-1-yl)methyl]amino}methyl)-4-chlorophenol hydrochloride is unique due to its combination of an adamantane moiety with a chlorinated phenol group. This structure provides both stability and reactivity, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
2-[(1-adamantylmethylamino)methyl]-4-chlorophenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO.ClH/c19-16-1-2-17(21)15(6-16)10-20-11-18-7-12-3-13(8-18)5-14(4-12)9-18;/h1-2,6,12-14,20-21H,3-5,7-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFNYDKPSMXWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNCC4=C(C=CC(=C4)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2591654.png)
![2-[(2-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2591655.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2591657.png)
![1-(3-Chloro-4-methoxyphenyl)-3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2591658.png)

![3-[(4-chlorobenzyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B2591663.png)

![N-[(diphenylcarbamoyl)methyl]prop-2-enamide](/img/structure/B2591666.png)
![1-[1-(pyridine-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2591668.png)


![2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2591673.png)
![5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2591674.png)
